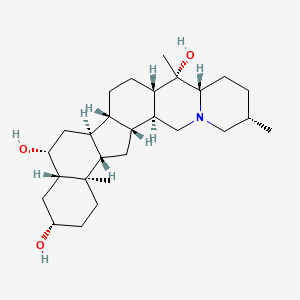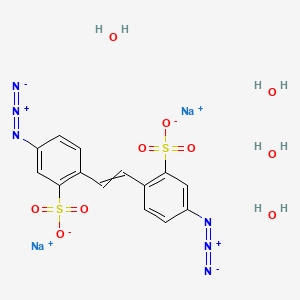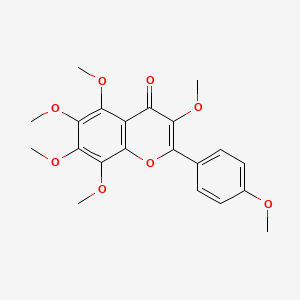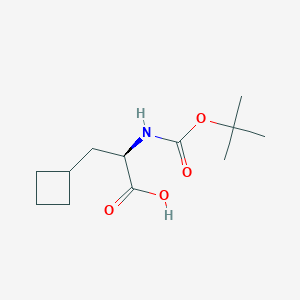
Ethyl 2-(1H-pyrazol-3-yl)acetate
Overview
Description
Scientific Research Applications
Antimicrobial Potential
Pyrazole derivatives have been shown to exhibit good antimicrobial potential. Compounds with a pyrazole core can be synthesized and evaluated for their effectiveness against various microbial strains, including bacteria and fungi .
Anti-tubercular Activity
Some pyrazole-containing compounds have demonstrated potent anti-tubercular activity against Mycobacterium tuberculosis. This suggests that Ethyl 2-(1H-pyrazol-3-yl)acetate could potentially be explored for its efficacy in treating tuberculosis .
Anti-inflammatory and Analgesic Applications
Pyrazole derivatives are known to possess anti-inflammatory and analgesic properties. Research can be directed towards evaluating Ethyl 2-(1H-pyrazol-3-yl)acetate for these biological activities, which could lead to the development of new pain relief medications .
Antiviral and Antifungal Uses
The pyrazole core is present in compounds with antiviral and antifungal activities. This opens up research opportunities for Ethyl 2-(1H-pyrazol-3-yl)acetate in the treatment of viral and fungal infections .
Anticancer Research
Pyrazole derivatives have been associated with antitumor properties. Investigating Ethyl 2-(1H-pyrazol-3-yl)acetate in oncological research could contribute to finding new therapeutic agents for cancer treatment .
Antioxidant Properties
The antioxidant capacity of pyrazole compounds has been documented. Ethyl 2-(1H-pyrazol-3-yl)acetate could be analyzed for its potential as an antioxidant, which is valuable in preventing oxidative stress-related diseases .
Anti-HIV Research
Indole derivatives, which share structural similarities with pyrazoles, have been studied for their anti-HIV properties. This suggests a potential application for Ethyl 2-(1H-pyrazol-3-yl)acetate in anti-HIV research .
Synthesis of New Heterocycles
Pyrazole scaffolds are used to synthesize new heterocycles, which are crucial in medicinal chemistry for drug discovery. Ethyl 2-(1H-pyrazol-3-yl)acetate could serve as a starting material or intermediate in such synthetic processes .
Future Directions
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Therefore, it is expected that Ethyl 2-(1H-pyrazol-3-yl)acetate, being a pyrazole derivative, may also find potential applications in these fields in the future.
Mechanism of Action
Target of Action
Ethyl 2-(1H-pyrazol-3-yl)acetate is a compound that has been found to interact with various targets in the body. It is known that pyrazole derivatives, which include ethyl 2-(1h-pyrazol-3-yl)acetate, have a broad spectrum of biological activities .
Mode of Action
The mode of action of Ethyl 2-(1H-pyrazol-3-yl)acetate involves its interaction with its targets. The combined effect of two nitrogen atoms in the pyrazole ring reduces the charge density at carbon-3 and carbon-5, making them vacant for attack by electrophilic reagents . This property allows Ethyl 2-(1H-pyrazol-3-yl)acetate to interact with its targets in a unique way.
Biochemical Pathways
It is known that pyrazole derivatives, which include ethyl 2-(1h-pyrazol-3-yl)acetate, have a broad spectrum of biological activities . These activities suggest that Ethyl 2-(1H-pyrazol-3-yl)acetate may affect multiple biochemical pathways.
Result of Action
It is known that pyrazole derivatives, which include ethyl 2-(1h-pyrazol-3-yl)acetate, have a broad spectrum of biological activities . These activities suggest that Ethyl 2-(1H-pyrazol-3-yl)acetate may have various molecular and cellular effects.
properties
IUPAC Name |
ethyl 2-(1H-pyrazol-5-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-2-11-7(10)5-6-3-4-8-9-6/h3-4H,2,5H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZLKPCAZQWMXFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=NN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50515977 | |
| Record name | Ethyl (1H-pyrazol-5-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50515977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(1H-pyrazol-3-yl)acetate | |
CAS RN |
82668-50-6 | |
| Record name | Ethyl (1H-pyrazol-5-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50515977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-N-[2-[[4-(2,4-dichlorophenyl)-5-imidazol-1-ylpyrimidin-2-yl]amino]ethyl]-3-nitropyridine-2,6-diamine](/img/structure/B1649336.png)



![8H-1,3-Dioxolo[4,5-h][1]benzopyran-8-one, 4-hydroxy-](/img/structure/B1649343.png)




![[16-Acetyloxy-14-hydroxy-10,13-dimethyl-17-(6-oxopyran-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1649349.png)

